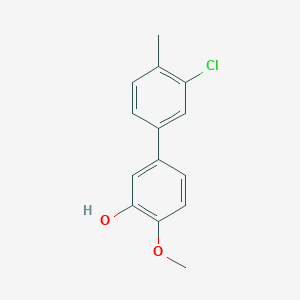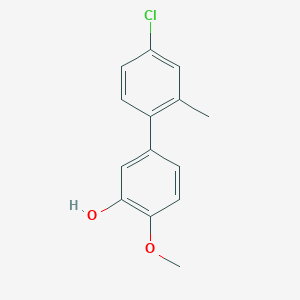
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP) is an aromatic compound with a wide range of applications in both industry and scientific research. It is a derivative of phenol, and is widely used in the synthesis of various compounds, as well as in the production of pharmaceuticals and fragrances. In scientific research, 5-CMP-2-MP is used as a reagent in various biochemical and physiological processes, such as enzyme inhibition and enzyme activation.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in enzyme inhibition and enzyme activation studies, as well as in the synthesis of various compounds. It is also used in the production of pharmaceuticals, fragrances, and other products. Additionally, 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is used in the study of the biochemical and physiological effects of certain compounds, as well as in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of environments. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not well understood, and its effects on biochemical and physiological processes are not well understood. Additionally, the compound may interact with certain enzymes and receptors, leading to unpredictable results.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the development of new drugs and treatments. Additionally, further research into the synthesis of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% and its potential uses in industry and scientific research is warranted. Finally, research into the potential toxicity and environmental impact of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% should be conducted.
Métodos De Síntesis
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, while the Knoevenagel condensation involves the condensation of an aldehyde or ketone with an activated carbon-based compound. The Wittig reaction involves the formation of an alkene from an aldehyde or ketone and a phosphorus-based reagent. All of these methods can be used to synthesize 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in a laboratory setting.
Propiedades
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHDRAXGVHVHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685597 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-51-7 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














